1-[(1H-1,2,3-Triazol-1-yl)methyl]cyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1H-1,2,3-Triazol-1-yl)methyl]cyclohexan-1-amine is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a triazole ring attached to a cyclohexane ring through a methylene bridge. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1H-1,2,3-Triazol-1-yl)methyl]cyclohexan-1-amine typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, often in the presence of a ligand to stabilize the copper(I) species .
Azide Preparation: The azide precursor can be synthesized from the corresponding amine by diazotization followed by azidation.
Alkyne Preparation: The alkyne precursor can be synthesized through various methods, including dehydrohalogenation of alkyl halides.
Cycloaddition Reaction: The azide and alkyne are then reacted in the presence of a copper(I) catalyst and a stabilizing ligand, such as tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine, to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional steps for purification and isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(1H-1,2,3-Triazol-1-yl)methyl]cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups into the triazole ring.
Scientific Research Applications
1-[(1H-1,2,3-Triazol-1-yl)methyl]cyclohexan-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(1H-1,2,3-Triazol-1-yl)methyl]cyclohexan-1-amine involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can bind to metal ions, such as copper(I), stabilizing them and enhancing their catalytic activity in cycloaddition reactions.
Pathways Involved: The stabilization of copper(I) ions allows for efficient catalysis of azide-alkyne cycloaddition, leading to the formation of triazole rings.
Comparison with Similar Compounds
Similar Compounds
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine: A similar compound used as a ligand in copper-catalyzed reactions.
BTTES: A next-generation, water-soluble ligand for copper-catalyzed azide-alkyne cycloaddition, known for its biocompatibility and fast kinetics.
Uniqueness
1-[(1H-1,2,3-Triazol-1-yl)methyl]cyclohexan-1-amine is unique due to its specific structure, which combines the triazole ring with a cyclohexane ring. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C9H16N4 |
---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
1-(triazol-1-ylmethyl)cyclohexan-1-amine |
InChI |
InChI=1S/C9H16N4/c10-9(4-2-1-3-5-9)8-13-7-6-11-12-13/h6-7H,1-5,8,10H2 |
InChI Key |
LYWMHBJPFCKICT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CN2C=CN=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.